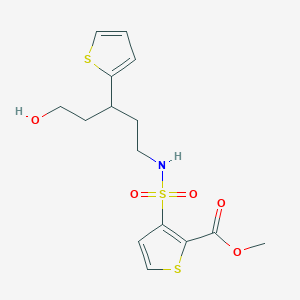

methyl 3-(N-(5-hydroxy-3-(thiophen-2-yl)pentyl)sulfamoyl)thiophene-2-carboxylate

Description

This compound is a thiophene-2-carboxylate derivative featuring a sulfamoyl group substituted with a 5-hydroxy-3-(thiophen-2-yl)pentyl chain. Its structure combines a thiophene core with a hydroxyalkyl-thiophene side chain, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

methyl 3-[(5-hydroxy-3-thiophen-2-ylpentyl)sulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5S3/c1-21-15(18)14-13(6-10-23-14)24(19,20)16-7-4-11(5-8-17)12-3-2-9-22-12/h2-3,6,9-11,16-17H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUPWXSVCABJOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCC(CCO)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-(5-hydroxy-3-(thiophen-2-yl)pentyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions

Thiophene-2-carboxylate Formation: This can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur under basic conditions.

Hydroxy-alkyl Chain Addition: The final step involves the alkylation of the sulfamoyl group with a suitable hydroxy-alkyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

Reduction: The sulfamoyl group can be reduced to an amine under strong reducing conditions.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid like AlCl₃.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Methyl 3-(N-(5-hydroxy-3-(thiophen-2-yl)pentyl)sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme inhibition due to its sulfamoyl group.

Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of organic semiconductors and other electronic materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes or receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity. The thiophene ring system can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Functional Implications of Structural Variations

Hydrophilicity and Solubility: The target compound’s 5-hydroxy group likely enhances hydrophilicity compared to analogs with purely alkyl (e.g., hexylamino in ST247) or aromatic (e.g., phenylamino in GSK0660) substituents. This could improve aqueous solubility and bioavailability . In contrast, analogs like Thifensulfuron-methyl, with a hydrophobic triazine moiety, are optimized for herbicidal activity rather than drug-like properties .

PPARβ/δ antagonists (e.g., 10h, ST247) share a methoxyphenyl backbone but differ in alkyl/amino substitutions. The target compound’s unique hydroxy-thiophene substituent could alter receptor interaction dynamics, though experimental validation is needed .

Thiophene-containing compounds are sometimes associated with hepatotoxicity, but the hydroxyl group might mitigate this risk by facilitating detoxification pathways .

Biological Activity

Methyl 3-(N-(5-hydroxy-3-(thiophen-2-yl)pentyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that combines a thiophene ring with a sulfamoyl group and a hydroxyl group. This structure suggests potential biological activities that warrant investigation. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 345.5 g/mol. The presence of the thiophene moiety, along with the sulfamoyl and hydroxyl groups, suggests diverse reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N₁O₄S₂ |

| Molecular Weight | 345.5 g/mol |

| Structure | Contains thiophene, hydroxyl, and sulfamoyl groups |

Antimicrobial Properties

Thiophene derivatives have been reported to exhibit antimicrobial activity. Compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties. For instance, studies indicate that sulfamoyl-containing compounds often target bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth .

Anti-inflammatory Effects

Research indicates that thiophene derivatives can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The sulfamoyl group is known to interact with various enzymes involved in inflammatory pathways, potentially making this compound a candidate for further investigation in inflammatory disease models .

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may act through several pathways:

- Enzyme Inhibition : The sulfamoyl group may inhibit enzymes such as carbonic anhydrase or certain kinases involved in cellular signaling.

- Receptor Interaction : The compound could interact with specific receptors modulating inflammatory responses or microbial resistance.

- Oxidative Stress Modulation : Thiophene derivatives are known to influence oxidative stress pathways, which could contribute to their biological effects.

Study on Antimicrobial Activity

A study conducted by Murray et al. (2010) examined various thiophene derivatives for their antimicrobial properties. The results indicated that compounds with similar structural features to this compound exhibited significant antibacterial activity against Gram-positive bacteria .

Anti-inflammatory Research

In another investigation focused on anti-inflammatory effects, researchers found that thiophene derivatives could significantly reduce levels of TNF-alpha and IL-6 in vitro. This suggests that this compound might similarly modulate inflammatory cytokines .

Q & A

Q. What are the common synthetic routes for methyl 3-(N-(5-hydroxy-3-(thiophen-2-yl)pentyl)sulfamoyl)thiophene-2-carboxylate?

The synthesis typically involves multi-step organic reactions. A thiophene core is first prepared, followed by sequential functionalization:

- Step 1: Construction of the thiophene backbone via cyclization or cross-coupling reactions.

- Step 2: Introduction of the sulfamoyl group through sulfonylation using reagents like chlorosulfonic acid under controlled temperatures (0–5°C) to avoid side reactions.

- Step 3: Attachment of the 5-hydroxy-3-(thiophen-2-yl)pentyl chain via nucleophilic substitution or amide coupling, often requiring catalysts such as triethylamine (TEA) in DMF .

- Step 4: Final esterification to yield the methyl carboxylate group .

Q. How is the compound characterized post-synthesis?

Advanced spectroscopic and analytical techniques are employed:

- NMR Spectroscopy: Proton (¹H) and carbon (¹³C) NMR confirm regiochemistry and functional group integration. For example, the sulfamoyl NH proton appears as a broad singlet (~δ 6.5–7.0 ppm), while thiophene protons resonate at δ 6.8–7.5 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography: Resolves bond angles and stereochemistry, critical for understanding reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization involves:

- Solvent Screening: Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation efficiency, while dichloromethane (DCM) minimizes side reactions during esterification .

- Catalyst Selection: TEA or DMAP (4-dimethylaminopyridine) accelerates amide coupling, with yields improving by 15–20% compared to uncatalyzed reactions .

- Temperature Control: Low temperatures (0–5°C) during sulfonylation reduce decomposition, while reflux (80–100°C) is optimal for cyclization steps .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) ensures >95% purity .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., IC₅₀ variations) are addressed through:

- Assay Standardization: Replicating studies under identical conditions (pH, temperature, cell lines) to isolate compound-specific effects .

- Structural Analogs: Comparing activity of derivatives (e.g., replacing the thiophen-2-yl group with phenyl or halogenated moieties) to identify pharmacophoric requirements .

- Computational Modeling: Docking studies (e.g., using AutoDock Vina) correlate structural features (e.g., sulfamoyl orientation) with target binding affinity .

Q. What are the environmental fate and degradation pathways of this compound?

Environmental studies focus on:

- Hydrolysis: The ester group hydrolyzes in aqueous media (t₁/₂ = 24–48 hrs at pH 7), forming carboxylic acid derivatives .

- Photodegradation: UV exposure cleaves the thiophene ring, generating sulfonic acid byproducts detected via LC-MS .

- Biodegradation: Microbial assays (e.g., OECD 301B) show 60–70% degradation over 28 days, with metabolites identified via GC-MS .

Q. How to design experiments to study the compound’s mechanism of action?

Mechanistic studies employ:

- Enzyme Inhibition Assays: Testing against kinases or proteases (e.g., IC₅₀ determination via fluorescence quenching) to identify targets .

- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔH, ΔS) between the compound and proteins like human serum albumin .

- Mutational Analysis: CRISPR-edited cell lines lacking specific receptors (e.g., EGFR) clarify pathway involvement .

Methodological Considerations

Q. How to analyze conflicting NMR data for the sulfamoyl group?

Conflicting NH proton signals (e.g., split peaks vs. broad singlets) arise from solvent polarity or hydrogen bonding. Solutions include:

- Deuterated Solvent Screening: DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding effects .

- Variable Temperature NMR: Heating to 50°C coalesces split peaks into singlets, confirming dynamic exchange .

Q. What computational tools predict the compound’s reactivity in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Frontier Molecular Orbitals: HOMO-LUMO gaps predict sites for electrophilic/nucleophilic attacks .

- Transition States: Visualize energy barriers for sulfamoyl group substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.